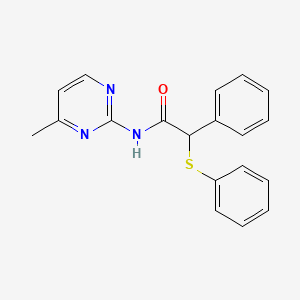
N-(4-methylpyrimidin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyrimidin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methyl group at the 4-position, a phenyl group, and a phenylsulfanyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyrimidin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the phenyl and phenylsulfanyl groups: These groups can be introduced through nucleophilic substitution reactions using phenyl and phenylsulfanyl halides.
Formation of the acetamide moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyrimidin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylpyrimidin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-(pyridin-3-yl)pyrimidin-2-yl)acetamide: Similar structure but lacks the phenylsulfanyl group.
N-(4-methyl-2-phenylpyrimidin-5-yl)acetamide: Similar structure but with different substitution patterns on the pyrimidine ring.
Uniqueness
N-(4-methylpyrimidin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C19H17N3OS |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C19H17N3OS/c1-14-12-13-20-19(21-14)22-18(23)17(15-8-4-2-5-9-15)24-16-10-6-3-7-11-16/h2-13,17H,1H3,(H,20,21,22,23) |
InChI Key |
MXYQMKTWKBYNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11168710.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B11168712.png)
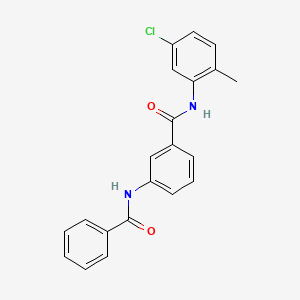
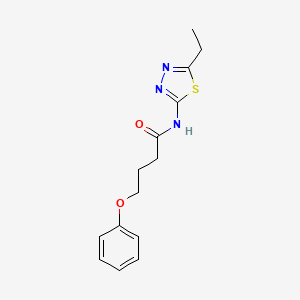
![2-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11168737.png)
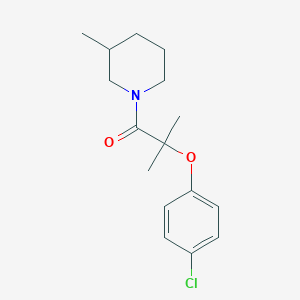
![1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone](/img/structure/B11168750.png)
![(2,6-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11168766.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11168774.png)
![7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one](/img/structure/B11168779.png)
![Ethyl {2-[(4-phenylbutanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11168791.png)
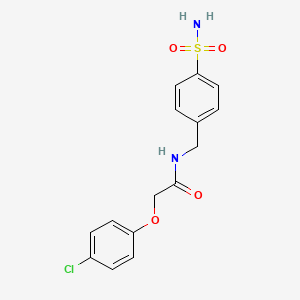
![4-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168798.png)
![9-methyl-3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11168805.png)
